2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
Description
2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a hexahydro-isoindole-dione core substituted with a 2-methoxyphenylaminomethyl group. These compounds are synthesized via hydrazide linkages or nucleophilic epoxide ring-opening reactions, often yielding derivatives with enhanced pharmacokinetic profiles, such as blood-brain barrier (BBB) permeability and low predicted toxicity . The compound’s structural framework allows for diverse functionalization, making it a promising scaffold for drug development.
Properties
IUPAC Name |
2-[(2-methoxyanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h4-5,8-9,11-12,17H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIHSIAAYOTGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3CCCCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Antioxidant Activity : Thiophene-containing derivatives (e.g., 1b) exhibit superior antioxidant effects compared to quinazoline-linked analogs (e.g., 1a), likely due to enhanced electron-donating capacity .
- Antimicrobial Activity : Metal complexes of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione demonstrate significantly improved efficacy, suggesting metal coordination amplifies antibacterial properties .
Pharmacokinetics and Toxicity
- BBB/CNS Permeability : Derivatives like 1b and 2 (hexahydro-isoindole-dione with quinazoline moieties) exhibit favorable BBB and CNS permeability, critical for neuroactive drug development .
- Toxicity : Predicted low hepatotoxicity and mutagenicity for most analogs, though in vitro validation is pending .
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